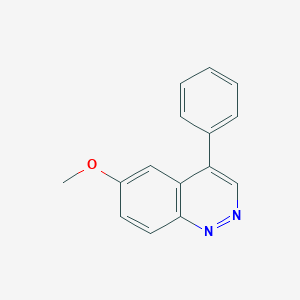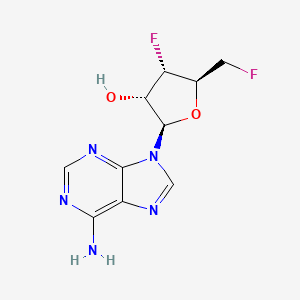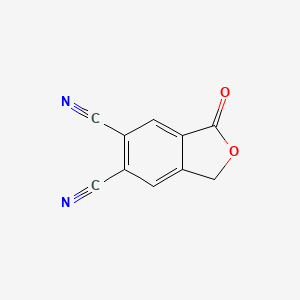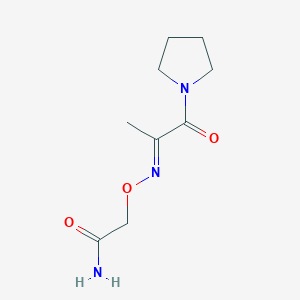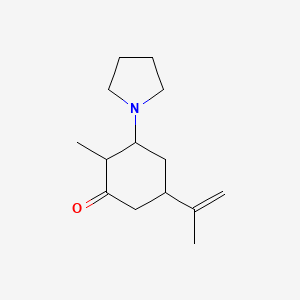![molecular formula C19H16N2O2 B12898881 (4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol CAS No. 924657-84-1](/img/structure/B12898881.png)
(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol is a complex organic compound that belongs to the class of heterocyclic compounds It features a furo[3,2-c]pyrazole core, which is a fused ring system containing both furan and pyrazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol can be achieved through a multi-step process involving the formation of the furo[3,2-c]pyrazole core followed by functionalization. One common method involves the following steps:
-
Formation of the Furo[3,2-c]pyrazole Core
Starting Materials: Hydrazines, ethyl acetoacetate, aromatic amines, and phenylglyoxal monohydrate.
Reaction Conditions: A one-pot four-component reaction in water, involving a Knoevenagel condensation followed by a Michael addition, intramolecular cyclization, and dehydration.
-
Functionalization
Starting Materials: The furo[3,2-c]pyrazole intermediate and appropriate phenyl derivatives.
Reaction Conditions: Various conditions can be employed, including the use of catalysts and solvents to achieve the desired substitution and functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The furo[3,2-c]pyrazole core can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of reduced furo[3,2-c]pyrazole derivatives.
Substitution: Formation of substituted aromatic derivatives.
Applications De Recherche Scientifique
(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol involves its interaction with specific molecular targets. The furo[3,2-c]pyrazole core can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(5-methyl-1-phenyl-1H-pyrazol-3-yl)phenyl)methanol
- (4-(5-methyl-1-phenyl-1H-furo[2,3-c]pyrazol-3-yl)phenyl)methanol
Uniqueness
(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol is unique due to its specific furo[3,2-c]pyrazole core, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
924657-84-1 |
|---|---|
Formule moléculaire |
C19H16N2O2 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
[4-(5-methyl-1-phenylfuro[3,2-c]pyrazol-3-yl)phenyl]methanol |
InChI |
InChI=1S/C19H16N2O2/c1-13-11-17-19(23-13)18(15-9-7-14(12-22)8-10-15)20-21(17)16-5-3-2-4-6-16/h2-11,22H,12H2,1H3 |
Clé InChI |
OBZWHTWUSSZPPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(O1)C(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline](/img/structure/B12898798.png)
![Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B12898803.png)
![Furo[3,2-G]benzoxazole](/img/structure/B12898809.png)
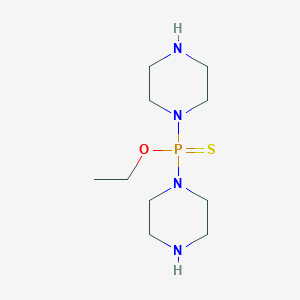
![Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate](/img/structure/B12898823.png)
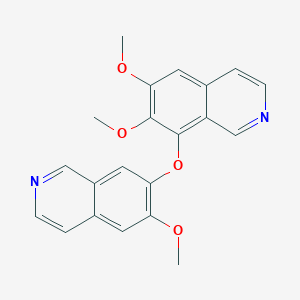
![1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone](/img/structure/B12898835.png)
